

# Optimizing Aureobasidin A working concentration for different yeast strains.

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## Compound of Interest

Compound Name: Aureobasidin I

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## Aureobasidin A Technical Support Center

This technical support center provides guidance on optimizing the working concentration of Aureobasidin A (AbA) for various yeast strains. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work.

## Frequently Asked Questions (FAQs)

Q1: What is Aureobasidin A and how does it work?

Aureobasidin A is a cyclic depsipeptide antibiotic isolated from the fungus *Aureobasidium pullulans*.<sup>[1][2][3]</sup> Its primary mechanism of action is the inhibition of the enzyme inositol phosphorylceramide (IPC) synthase.<sup>[1][2][3]</sup> This enzyme is crucial for the synthesis of complex sphingolipids, which are essential components of the yeast cell membrane.<sup>[2]</sup> By blocking IPC synthase, Aureobasidin A disrupts cell membrane integrity and vital cellular processes, ultimately leading to cell death.<sup>[4][5]</sup> The gene encoding IPC synthase in *Saccharomyces cerevisiae* is AUR1.<sup>[1][2]</sup>

Q2: Which yeast strains are sensitive to Aureobasidin A?

Aureobasidin A is effective against a broad range of fungi.<sup>[4]</sup> Sensitive species include, but are not limited to:

- *Saccharomyces cerevisiae*[\[1\]](#)[\[2\]](#)[\[3\]](#)
- *Schizosaccharomyces pombe*[\[2\]](#)[\[3\]](#)
- *Candida albicans*[\[6\]](#)[\[7\]](#)
- *Candida glabrata*[\[2\]](#)[\[3\]](#)
- *Aspergillus nidulans*[\[2\]](#)[\[3\]](#)
- *Aspergillus niger*[\[2\]](#)[\[3\]](#)

Q3: What is the typical working concentration of Aureobasidin A?

The effective concentration of Aureobasidin A can vary significantly depending on the yeast species, strain, and even the specific experimental conditions. However, for susceptible strains of *Saccharomyces cerevisiae*, a common concentration range is 0.1-0.5 µg/mL.[\[2\]](#)[\[3\]](#) For selection of transformed yeast expressing a resistance marker, the concentration may need to be optimized.

## Troubleshooting Guide

Q1: I am not seeing any inhibition of my yeast strain, even at high concentrations of Aureobasidin A. What could be the problem?

- **Inherent Resistance:** The yeast strain you are using may possess intrinsic resistance to Aureobasidin A. This can be due to a variety of factors, including mutations in the AUR1 gene that prevent the binding of the antibiotic, or the presence of efflux pumps that actively remove the drug from the cell.[\[8\]](#)
- **Incorrect Drug Preparation:** Aureobasidin A is insoluble in water and should be dissolved in a solvent such as methanol or ethanol to create a stock solution.[\[6\]](#)[\[7\]](#)[\[9\]](#) Ensure that your stock solution is properly prepared and stored.
- **Degradation of Aureobasidin A:** While stable, improper storage of the stock solution (e.g., at room temperature for extended periods) could lead to degradation. Stock solutions are best stored at 4°C.[\[6\]](#)[\[7\]](#)[\[9\]](#)

Q2: All of my yeast cells are dying, even at the lowest concentration of Aureobasidin A I've tested. How can I address this?

- **High Strain Susceptibility:** Your yeast strain may be particularly sensitive to Aureobasidin A. It is recommended to perform a dose-response experiment with a wider range of concentrations, including much lower ones, to determine the minimum inhibitory concentration (MIC).
- **Inaccurate Dilutions:** Double-check your calculations and dilutions for both the Aureobasidin A stock and the final concentrations in your media. A small error in dilution can lead to a significantly higher-than-intended final concentration.

Q3: I am seeing inconsistent results between experiments. What could be the cause?

- **Variability in Inoculum:** Ensure that you are using a consistent inoculum size and growth phase of your yeast culture for each experiment. A larger starting cell number can require a higher concentration of the antibiotic for inhibition.
- **Media Composition:** The composition of your growth medium can influence the efficacy of Aureobasidin A. Use the same media formulation for all related experiments to ensure consistency.
- **Incubation Time and Temperature:** Variations in incubation time and temperature can affect yeast growth rates and, consequently, the apparent effectiveness of the antibiotic. Maintain consistent incubation conditions.

## Data Presentation

Table 1: Recommended Starting Concentrations of Aureobasidin A for Different Yeast Strains

Yeast Strain	Ploidy	Recommended Starting Concentration (µg/mL)	Reference
Saccharomyces cerevisiae	Haploid	0.1 - 0.2	<a href="#">[1]</a>
Saccharomyces cerevisiae (ATCC9763)	Diploid	0.2 - 0.4	<a href="#">[5]</a>
Schizosaccharomyces pombe	Haploid	0.1 - 0.5	<a href="#">[2]</a> <a href="#">[3]</a>
Candida albicans	Diploid	0.1 - 5.0	<a href="#">[6]</a> <a href="#">[7]</a>
Candida glabrata	Haploid	0.1 - 0.5	<a href="#">[2]</a> <a href="#">[3]</a>

Note: These are suggested starting concentrations. The optimal concentration should be determined empirically for your specific strain and experimental conditions.

## Experimental Protocols

### Detailed Methodology: Determining the Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[\[10\]](#)

Materials:

- Yeast strain of interest
- Appropriate liquid growth medium (e.g., YPD, RPMI-1640)
- Aureobasidin A
- Sterile 96-well microtiter plates

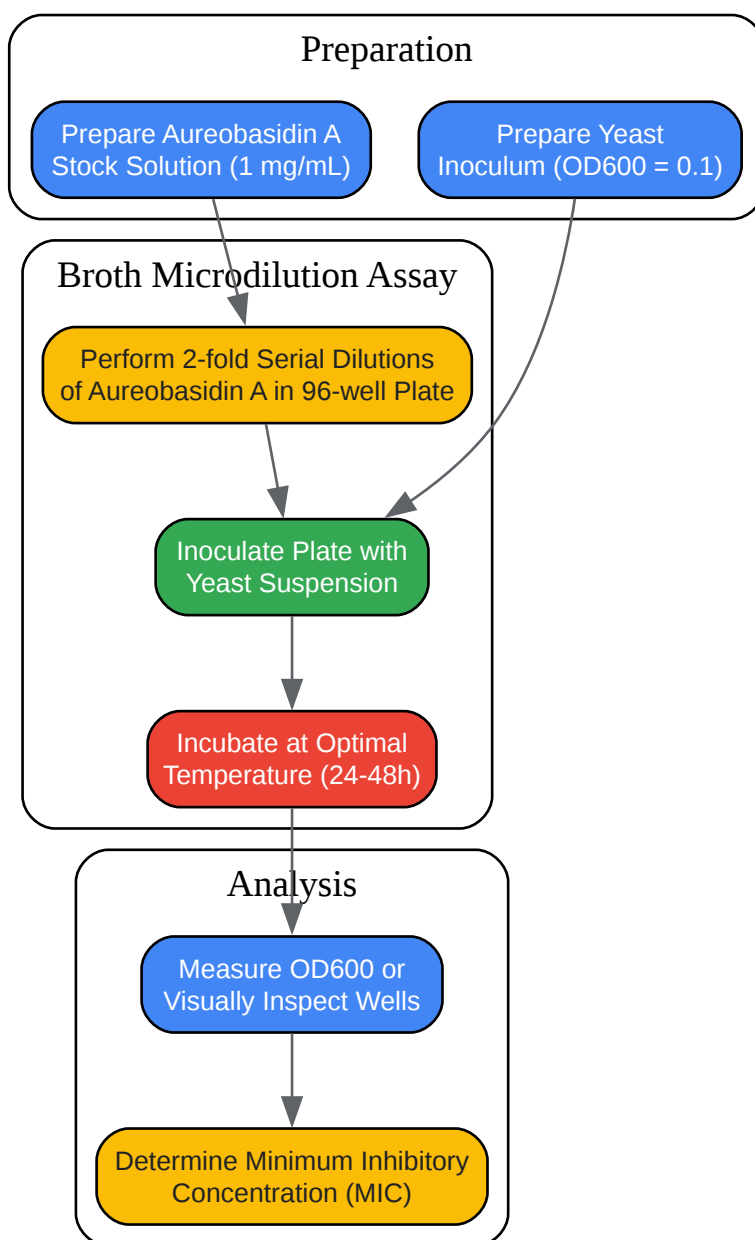
- Spectrophotometer or microplate reader
- Sterile tubes for dilution
- Methanol or ethanol for stock solution preparation

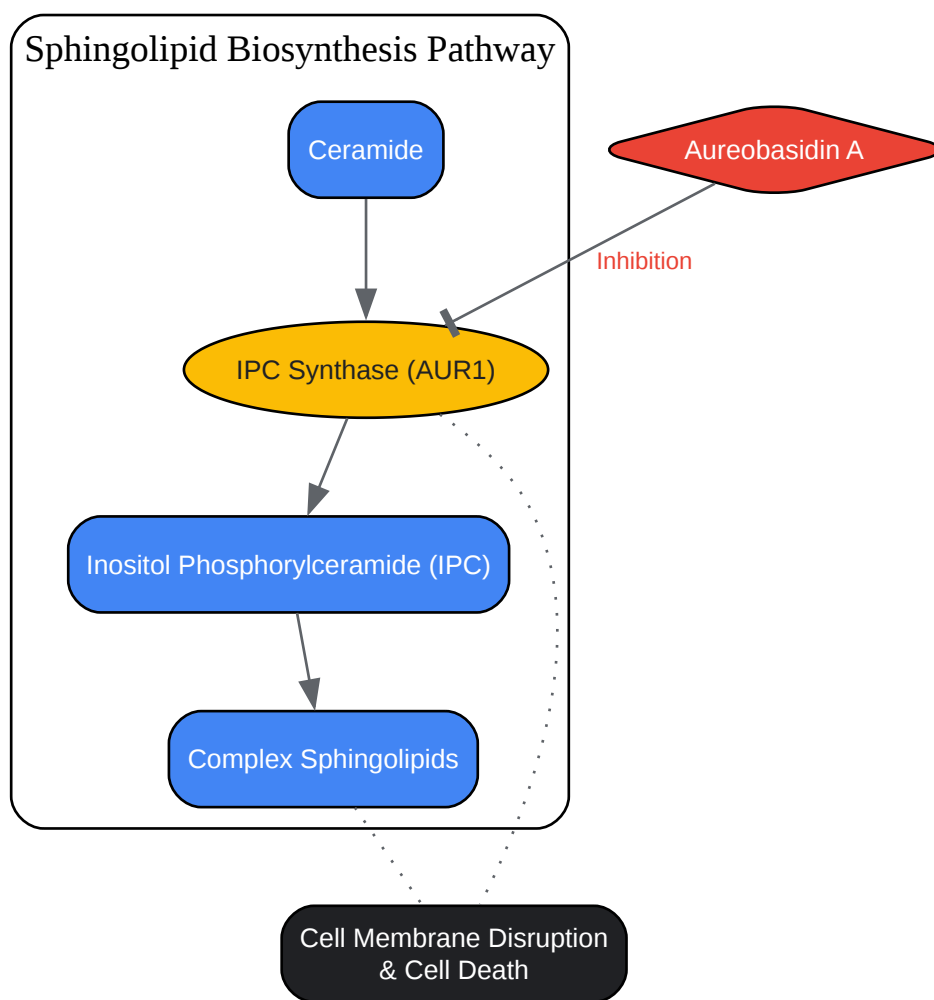
#### Procedure:

- Prepare Aureobasidin A Stock Solution: Dissolve Aureobasidin A in 100% methanol or ethanol to a concentration of 1 mg/mL.[\[2\]](#) Store at 4°C.[\[6\]](#)[\[7\]](#)[\[9\]](#)
- Prepare Yeast Inoculum:
  - Inoculate a single colony of your yeast strain into 5 mL of liquid medium.
  - Incubate overnight at the optimal temperature for your strain with shaking.
  - The following day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.1. This corresponds to approximately  $1 \times 10^6$  cells/mL for *S. cerevisiae*.
- Prepare Aureobasidin A Dilutions:
  - In a sterile 96-well plate, add 100  $\mu$ L of sterile growth medium to wells A2 through A12 and all of wells B through H.
  - Create a working stock of Aureobasidin A at twice the highest desired final concentration. For example, for a final concentration of 10  $\mu$ g/mL, create a 20  $\mu$ g/mL working stock in the growth medium.
  - Add 200  $\mu$ L of this working stock to well A1.
  - Perform a 2-fold serial dilution by transferring 100  $\mu$ L from well A1 to A2, mixing, then transferring 100  $\mu$ L from A2 to A3, and so on, down to well A10. Discard the final 100  $\mu$ L from well A10.
  - Well A11 will serve as a positive control (yeast, no drug), and well A12 will serve as a negative control (medium only).

- Inoculate the Plate:
  - Add 100  $\mu$ L of the prepared yeast inoculum to wells A1 through A11.
  - Add 100  $\mu$ L of sterile medium to well A12.
- Incubation:
  - Cover the plate and incubate at the optimal temperature for your yeast strain for 24-48 hours.
- Determine MIC:
  - The MIC is the lowest concentration of Aureobasidin A that results in a significant inhibition of yeast growth. This can be determined visually as the first well that appears clear, or by measuring the OD600 of each well with a microplate reader. Growth inhibition is often defined as a reduction in OD600 of 80% or more compared to the positive control.

## Mandatory Visualizations





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